

Physical and chemical properties of Methyl 2-bromo-3-methylbenzoate.

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Compound of Interest

Compound Name: **Methyl 2-bromo-3-methylbenzoate**

Cat. No.: **B146986**

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An In-depth Technical Guide to Methyl 2-bromo-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of **Methyl 2-bromo-3-methylbenzoate**. It includes detailed experimental protocols for its synthesis and purification, and discusses its reactivity and potential applications in organic synthesis, particularly in the development of novel pharmaceutical compounds.

Chemical Identity and Physical Properties

Methyl 2-bromo-3-methylbenzoate is an aromatic ester that serves as a versatile intermediate in organic synthesis.^[1] Its key identifiers and physical properties are summarized below.

Property	Value	Reference(s)
CAS Number	131001-86-0	[2] [3]
Molecular Formula	C ₉ H ₉ BrO ₂	[1] [2] [3]
Molecular Weight	229.07 g/mol	[2] [3]
Appearance	Colorless liquid	[1]
Melting Point	10-12 °C	[1]
Boiling Point	216-218 °C (Predicted: 267.4 ± 20.0 °C)	[1] [2]
Density	1.47 g/cm ³ (Predicted: 1.433 ± 0.06 g/cm ³)	[1] [2]
Solubility	Soluble in organic solvents like ethanol and chloroform; slightly soluble in water.	[1] [2]
Refractive Index	1.5530 to 1.5570	[2]
Flash Point	115.5 °C	[2]
Vapor Pressure	0.008 mmHg at 25°C	[2]

Synthesis and Purification

The synthesis of **Methyl 2-bromo-3-methylbenzoate** is typically achieved through the esterification of its corresponding carboxylic acid, 2-bromo-3-methylbenzoic acid.

Experimental Protocol: Synthesis of Methyl 2-bromo-3-methylbenzoate

This protocol is based on the Fischer esterification of 2-bromo-3-methylbenzoic acid.

Materials:

- 2-bromo-3-methylbenzoic acid (5 g, 23.2 mmol)

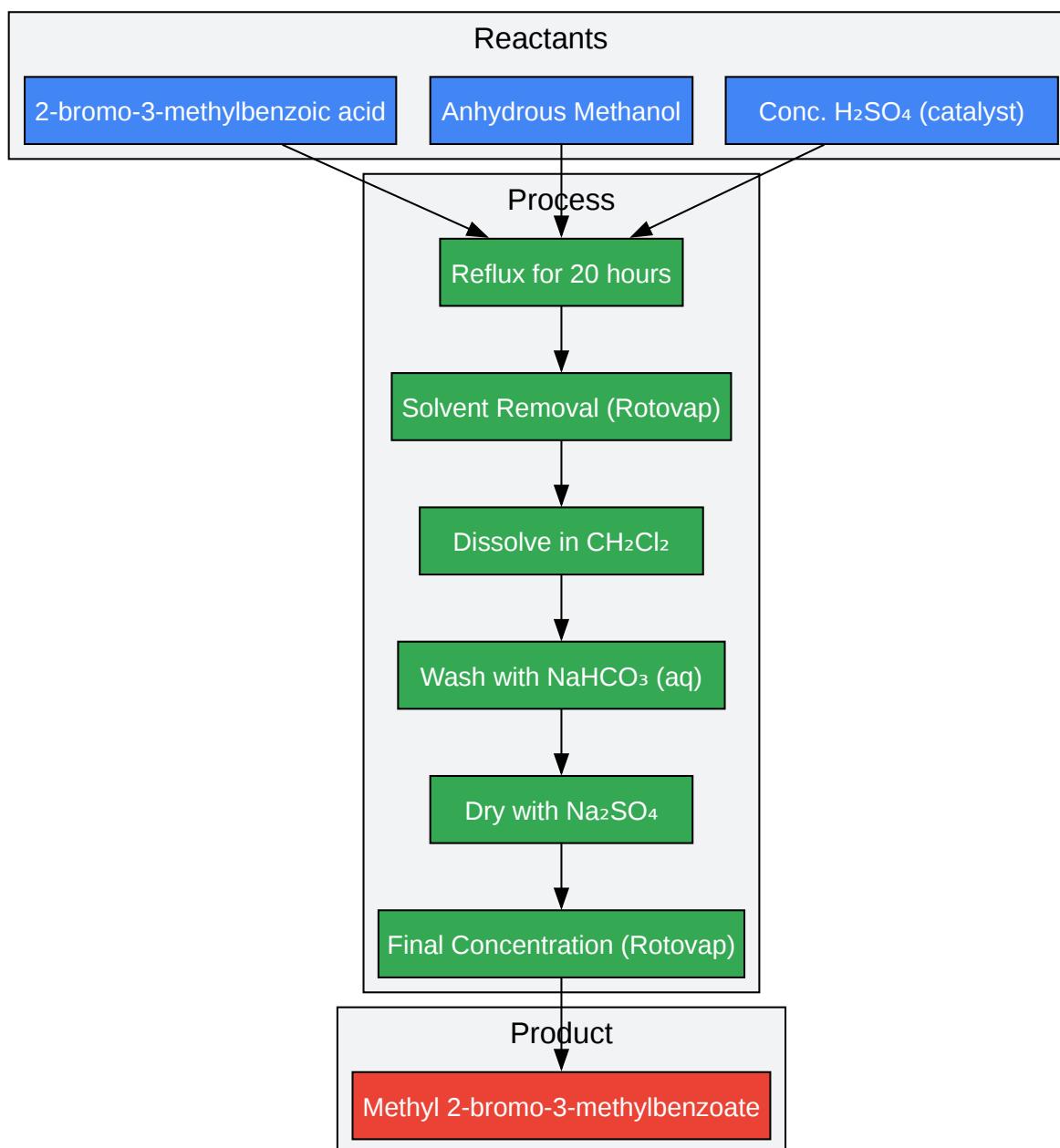
- Anhydrous methanol (100 mL)
- Concentrated sulfuric acid (0.5 mL)
- Dichloromethane (50 mL)
- Saturated sodium bicarbonate solution (30 mL)
- Anhydrous sodium sulfate
- Round-bottom flask with reflux condenser
- Heating mantle
- Rotary evaporator
- Separatory funnel

Procedure:

- A solution of 2-bromo-3-methylbenzoic acid (5 g, 23.2 mmol) and concentrated sulfuric acid (0.5 mL) in anhydrous methanol (100 mL) is prepared in a round-bottom flask.[4]
- The mixture is heated to reflux and maintained for 20 hours.[4]
- Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.[4]
- The concentrated residue is dissolved in dichloromethane (50 mL) and transferred to a separatory funnel.[4]
- The organic layer is washed with a saturated sodium bicarbonate solution (30 mL) to neutralize any remaining acid.[4]
- The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated again under reduced pressure to yield **Methyl 2-bromo-3-methylbenzoate**.[4]

Synthesis Workflow

Synthesis of Methyl 2-bromo-3-methylbenzoate

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Caption: Workflow for the synthesis of **Methyl 2-bromo-3-methylbenzoate**.

Experimental Protocol: Purification by Column Chromatography

While the synthesis work-up provides a relatively pure product, high-purity applications may require further purification by column chromatography. The following is a general protocol that can be adapted.

Materials:

- Crude **Methyl 2-bromo-3-methylbenzoate**
- Silica gel (60-120 or 230-400 mesh)
- Hexane
- Ethyl acetate
- Chromatography column
- Thin Layer Chromatography (TLC) plates and chamber
- Collection tubes
- Rotary evaporator

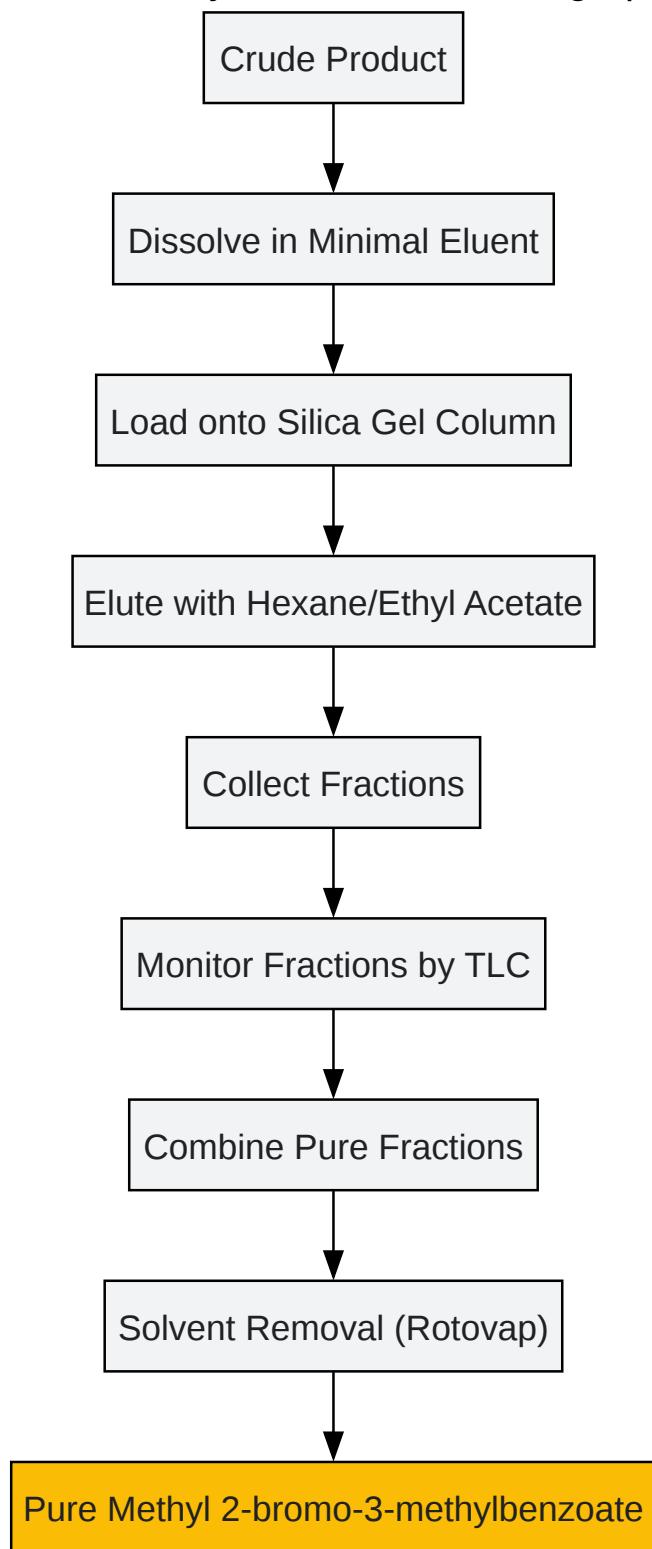
Procedure:

- Eluent Selection: An appropriate solvent system is determined using TLC. A mixture of hexane and ethyl acetate (e.g., 9:1 v/v) is a good starting point to achieve an R_f value of approximately 0.2-0.4.
- Column Packing: A slurry of silica gel in hexane is prepared and poured into the chromatography column, allowing it to pack under gravity or gentle pressure.
- Sample Loading: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.

- Elution: The column is eluted with the chosen solvent system, and fractions are collected in separate tubes.
- Fraction Analysis: The collected fractions are monitored by TLC to identify those containing the pure product.
- Solvent Evaporation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield purified **Methyl 2-bromo-3-methylbenzoate**.

Purification Workflow

Purification by Column Chromatography

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Caption: General workflow for the purification of **Methyl 2-bromo-3-methylbenzoate**.

Chemical Properties and Reactivity

Methyl 2-bromo-3-methylbenzoate is a key intermediate in the synthesis of more complex molecules, primarily due to the reactivity of the aryl bromide moiety.^[1] It is a suitable substrate for various palladium-catalyzed cross-coupling reactions and can also participate in Grignard reactions.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring can be readily displaced in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. This makes it a valuable building block for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science. A general protocol for a Suzuki-Miyaura reaction using a similar aryl bromide is provided below.

Illustrative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

- **Methyl 2-bromo-3-methylbenzoate** (1.0 equiv)
- Phenylboronic acid (1.2 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or K_3PO_4 , 2.0 equiv)
- Anhydrous solvent (e.g., toluene/water or dioxane/water)
- Schlenk flask or similar reaction vessel
- Inert atmosphere (Argon or Nitrogen)

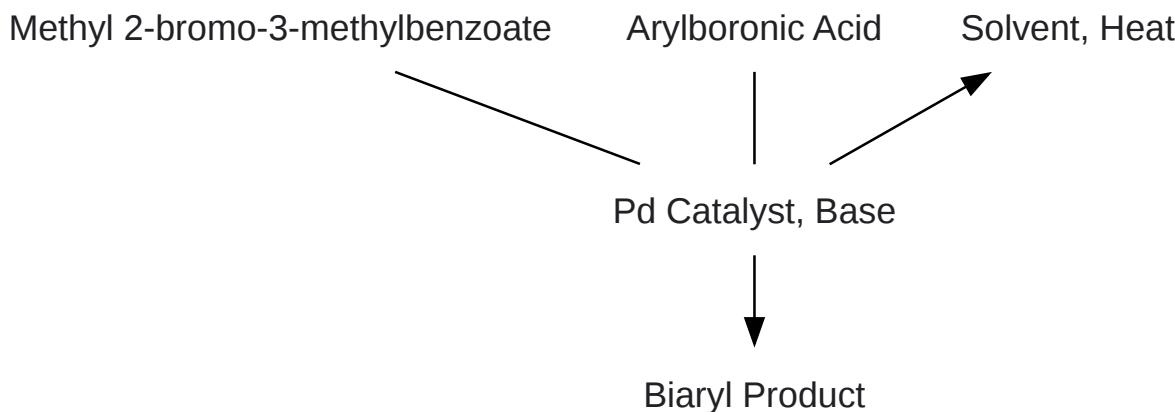
Procedure:

- To an oven-dried Schlenk flask are added **Methyl 2-bromo-3-methylbenzoate**, phenylboronic acid, the palladium catalyst, and the base.

- The flask is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by several cycles of evacuation and backfilling.
- Degassed solvent is added via syringe.
- The reaction mixture is heated (e.g., 80-110 °C) with vigorous stirring and monitored by TLC or GC-MS.
- Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Suzuki-Miyaura Reaction Scheme

General Suzuki-Miyaura Coupling Reaction



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Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Grignard Reaction

The ester functional group of **Methyl 2-bromo-3-methylbenzoate** can react with Grignard reagents. Typically, two equivalents of the Grignard reagent will add to the ester, first forming a ketone intermediate which then reacts with the second equivalent to form a tertiary alcohol.

after acidic workup. It is important to note that if a Grignard reagent were to be formed from the aryl bromide, it would likely react with the ester of another molecule, leading to polymerization. Therefore, reactions with external Grignard reagents are more common.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of **Methyl 2-bromo-3-methylbenzoate** has been reported with the following chemical shifts (δ):

- 7.46 ppm (dd, J = 1.0 Hz, J = 8.0 Hz, 1H): Aromatic proton
- 7.34 ppm (dd, J = 1.0 Hz, J = 8.0 Hz, 1H): Aromatic proton
- 7.24 ppm (t, J = 8.0 Hz, 1H): Aromatic proton
- 3.93 ppm (s, 3H): Methyl ester protons (-OCH₃)
- 2.46 ppm (s, 3H): Aromatic methyl protons (-CH₃)

¹³C NMR: While a specific spectrum for **Methyl 2-bromo-3-methylbenzoate** is not readily available, the expected chemical shifts can be predicted based on data from similar substituted methyl benzoates. Key expected signals would include:

- ~165-170 ppm: Carbonyl carbon of the ester group.
- ~120-140 ppm: Aromatic carbons.
- ~52 ppm: Methyl ester carbon (-OCH₃).
- ~20-25 ppm: Aromatic methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

An experimental IR spectrum for this specific compound is not widely published. However, based on its functional groups, the IR spectrum is expected to show the following characteristic absorption bands:

- $\sim 3000\text{-}2850\text{ cm}^{-1}$: C-H stretching from the methyl groups.
- $\sim 1730\text{-}1715\text{ cm}^{-1}$: A strong C=O stretching from the ester carbonyl group.
- ~ 1600 and $\sim 1475\text{ cm}^{-1}$: C=C stretching from the aromatic ring.
- $\sim 1250\text{-}1000\text{ cm}^{-1}$: C-O stretching from the ester group.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI-MS), **Methyl 2-bromo-3-methylbenzoate** would be expected to show a molecular ion peak (M^+) at m/z 228 and an $M+2$ peak at m/z 230 of nearly equal intensity, which is characteristic of the presence of a single bromine atom. Common fragmentation patterns would include the loss of the methoxy group ($-\text{OCH}_3$) to give a fragment at m/z 197/199, and the loss of the carbomethoxy group ($-\text{COOCH}_3$) to give a fragment at m/z 169/171.

Applications in Drug Discovery and Development

Aryl bromides and benzoic acid derivatives are common structural motifs in many biologically active molecules. **Methyl 2-bromo-3-methylbenzoate** serves as a valuable building block in the synthesis of complex organic molecules that are screened for pharmaceutical activity.^[1] Its utility in forming carbon-carbon bonds via cross-coupling reactions allows for the construction of diverse molecular scaffolds, which is a key strategy in modern drug discovery. While this specific isomer is not famously linked to a blockbuster drug, related isomers are known intermediates in the synthesis of important pharmaceuticals, highlighting the potential of this class of compounds.

Safety Information

Methyl 2-bromo-3-methylbenzoate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.^[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

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